4-Cyanopyridine
Overview
Description
4-Cyanopyridine, also known as isonicotinonitrile, is an organic compound with the chemical formula C6H4N2. It consists of a pyridine ring substituted with a cyano group at the fourth position. This compound is a colorless to pale yellow crystalline solid with a characteristic odor. It is widely used in organic synthesis and serves as a versatile building block in the preparation of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
4-Cyanopyridine, also known as isonicotinonitrile, can act as a ligand in transition metal complexes . It can function as a monodentate ligand via the pyridine nitrogen atom (Npy), or as a bidentate ligand via both nitrogen atoms (Npy and NCN), resulting in a linear bridge between two metal atoms .
Mode of Action
The interaction of this compound with its targets involves the formation of a linear bridge between two metal atoms. This is achieved through the coordination of the compound’s nitrogen atoms with the metal atoms . This interaction results in changes in the structure of the transition metal complexes, influencing their properties and functions .
Biochemical Pathways
This compound is involved in the synthesis of isoniazid, a highly active tuberculostatic compound . The method of synthesizing isonicotinic acid hydrazide from this compound has been described in the patent literature . According to these patents, this compound is reacted with hydrazine hydrate in an aqueous alkaline medium, and the hydrazide is obtained .
Result of Action
The result of this compound’s action is the formation of new polymeric transition metal compounds . These compounds have various structures, including polymeric chains of octahedra and layered structures . The formation of these structures is influenced by the coordination of this compound with the metal atoms .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the formation of the linear bridge between two metal atoms is influenced by the conditions under which the reaction takes place . Additionally, the yield of the reaction is influenced by the conditions of the aqueous alkaline medium in which this compound is reacted with hydrazine hydrate .
Biochemical Analysis
Biochemical Properties
4-Cyanopyridine interacts with the flavocytochrome P450 BM3 via its pyridine ring nitrogen . This interaction is reversible and provides a useful spectroscopic handle to probe particular aspects of this P450 .
Cellular Effects
In Galleria mellonella larvae, this compound has been found to affect metabolic, antioxidant, and biochemical parameters
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the flavocytochrome P450 BM3 . The reduced P450–this compound adduct displays unusual spectral properties
Metabolic Pathways
This compound is involved in the metabolic pathways of Galleria mellonella larvae
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyanopyridine can be synthesized through several methods. One common approach involves the reaction of 4-chloropyridine with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction typically occurs at elevated temperatures, around 150-200°C, to facilitate the substitution of the chlorine atom with a cyano group .
Industrial Production Methods: In industrial settings, this compound is often produced via the ammoxidation of 4-methylpyridine. This process involves the reaction of 4-methylpyridine with ammonia and oxygen over a catalyst, typically vanadium oxide, at high temperatures (around 400-500°C). The resulting this compound is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 4-Cyanopyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: this compound can be oxidized to form pyridine-4-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide (NaCN), dimethyl sulfoxide (DMSO), dimethylformamide (DMF), elevated temperatures (150-200°C).
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation, solvents like tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Major Products:
Substitution: Aminopyridines, alkoxypyridines.
Reduction: 4-Aminopyridine.
Oxidation: Pyridine-4-carboxylic acid.
Scientific Research Applications
4-Cyanopyridine has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and coordination polymers.
Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
4-Cyanopyridine can be compared with other cyanopyridine derivatives, such as 2-cyanopyridine and 3-cyanopyridine. While all three compounds share the cyano group attached to the pyridine ring, their positional isomerism leads to differences in reactivity and applications .
2-Cyanopyridine: The cyano group is attached to the second position of the pyridine ring.
3-Cyanopyridine: The cyano group is attached to the third position of the pyridine ring.
Uniqueness of this compound: this compound’s unique position of the cyano group at the fourth position allows it to form distinct coordination complexes and participate in specific chemical reactions. Its versatility as a ligand and intermediate in organic synthesis makes it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
pyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2/c7-5-6-1-3-8-4-2-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHQHTOMRSGBNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041528 | |
Record name | 4-Pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Off-white crystals with a pungent odor; [Alfa Aesar MSDS] | |
Record name | 4-Pyridinecarbonitrile | |
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Record name | 4-Cyanopyridine | |
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Vapor Pressure |
0.31 [mmHg] | |
Record name | 4-Cyanopyridine | |
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CAS No. |
100-48-1 | |
Record name | 4-Cyanopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-48-1 | |
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Record name | 4-Pyridinecarbonitrile | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100481 | |
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Record name | Isonicotinonitrile | |
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Record name | 4-Pyridinecarbonitrile | |
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Record name | Isonicotinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.597 | |
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Record name | 4-PYRIDINECARBONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY3226D010 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of 4-cyanopyridine?
A1: this compound has the molecular formula C6H4N2 and a molecular weight of 104.11 g/mol. Structurally, it consists of a pyridine ring with a cyano group (-C≡N) substituted at the 4-position.
Q2: What are the key spectroscopic characteristics of this compound?
A2: this compound exhibits characteristic peaks in various spectroscopic techniques:
- Infrared (IR) spectroscopy: A prominent peak for the cyano group's asymmetric stretching vibration (νas(CN)) appears in the IR spectrum. This peak shifts to higher frequencies when this compound acts as a bidentate ligand coordinating through both nitrogen atoms. []
- Raman spectroscopy: Similar to IR, Raman spectroscopy can also identify the characteristic cyano group stretching vibrations. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR provide detailed information about the chemical environment of the different atoms within the molecule. [, ]
Q3: How does this compound function as a ligand in transition metal complexes?
A3: this compound demonstrates versatility as a ligand, acting as both a monodentate and bidentate ligand:
- Monodentate: It coordinates to transition metals via the pyridine nitrogen atom (Npy). [, , ]
- Bidentate: It bridges two metal atoms linearly through both the pyridine nitrogen (Npy) and the nitrogen atom of the cyano group (NCN) forming a M(II)-py-CN–M(II) bridge. []
Q4: Can you provide examples of metal complexes containing this compound as a ligand?
A4: Research has yielded various this compound-containing metal complexes:
- Polymeric chains: [CuCl2(4-CNpy)]n, [MnCl2(4-CNpy)]n, [NiCl2(4-CNpy)2]n, and similar compounds form polymeric chains with this compound bridging metal centers. []
- Binuclear complexes: A this compound bridge links a pentacyanoferrate(II) anion and a pentaamineruthenium(II) moiety in a binuclear complex. []
- Porphyrin complexes: this compound acts as an axial ligand in cobalt(II) porphyrin complexes, influencing the electronic and structural properties of the resulting compound. [, ]
Q5: How does the coordination of this compound affect the properties of metal complexes?
A5: Coordination of this compound influences several properties of metal complexes:
- Electronic Properties: The π-acceptor character of this compound can impact the electronic spectra and redox potentials of the complexes. [, , ]
- Structural Properties: Depending on its coordination mode, this compound can induce various structural motifs, ranging from polymeric chains to layered structures. [, ]
- Magnetic Properties: this compound can mediate magnetic interactions between metal centers in coordination polymers, as observed in a manganese-based system. []
Q6: What are the catalytic applications of this compound?
A6: this compound has shown promise in various catalytic applications:
- Hydroboration of alkenes: It serves as a catalyst in the anti-Markovnikov selective hydroboration of alkenes with bis(pinacolato)diboron, providing an efficient route to alkylboronates. []
- Degradation of methylene blue dye: Cobalt(II) porphyrin complexes containing this compound exhibit catalytic activity in the degradation of methylene blue dye, highlighting potential applications in environmental remediation. [, ]
- Reductive coupling reactions: this compound participates in metal-free reductive coupling reactions with para-quinone methides and aliphatic aldehydes/ketones, mediated by pyridine-boryl radicals, offering a novel approach for synthesizing valuable organic compounds. [, ]
Q7: What is the proposed mechanism for the this compound-catalyzed hydroboration of alkenes?
A7: A radical mechanism is proposed, involving the formation of a this compound-ligated boryl radical. This radical species then reacts with the alkene, leading to the formation of the desired alkylboronate product. []
Q8: How is computational chemistry employed in studying this compound and its derivatives?
A8: Computational methods contribute significantly to understanding the properties and reactivity of this compound:
- Ab Initio Calculations: These calculations help determine the electronic structure and properties of this compound, including its lowest triplet state. []
- Density Functional Theory (DFT) Calculations: DFT calculations are valuable for studying the interactions between this compound and other molecules, including its role in halogen bonding and radical coupling reactions. [, ]
- Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the solubility behavior of this compound in different solvents. []
Q9: How do structural modifications of this compound impact its activity?
A9: Substitutions on the pyridine ring of this compound significantly influence its properties and reactivity:
- Electron-donating groups: Methoxy substitution at the 4-position of the pyridine ring enhances the spin switching efficiency in nickel(II) porphyrin complexes. []
- Electron-withdrawing groups: The presence of a cyano group at the 4-position impacts the coordination chemistry and spectroscopic properties of the molecule. [, , ]
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